molecular formula C16H22N4O2 B6954997 N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-2-carboxamide

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-2-carboxamide

Cat. No.: B6954997
M. Wt: 302.37 g/mol
InChI Key: BZZDLGHFIYROGS-UHFFFAOYSA-N
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Description

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-2-carboxamide is a synthetic organic compound that features a pyrazole and pyridine moiety

Properties

IUPAC Name

N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-10(12-9-20(16(3,4)5)19-11(12)2)17-15(22)13-7-6-8-14(21)18-13/h6-10H,1-5H3,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZDLGHFIYROGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(C)NC(=O)C2=CC=CC(=O)N2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of tert-butyl hydrazine with an appropriate diketone under acidic conditions.

    Alkylation: The pyrazole derivative is then alkylated using an alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate.

    Coupling with Pyridine Derivative: The alkylated pyrazole is coupled with a pyridine-2-carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Drug Development: Due to its structural features, the compound can be explored as a potential drug candidate for various therapeutic areas, including anti-inflammatory and anticancer agents.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activities and protein interactions.

Industry

    Agriculture: The compound can be investigated for its potential use as a pesticide or herbicide.

    Pharmaceuticals: It can be used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism by which N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-2-carboxamide exerts its effects depends on its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibiting or modulating enzyme activities by binding to their active sites.

    Receptors: Acting as agonists or antagonists at receptor sites, influencing cellular signaling pathways.

    DNA/RNA: Interacting with nucleic acids to affect gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-3-carboxamide: Similar structure but with a carboxamide group at a different position on the pyridine ring.

    N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-4-carboxamide: Another positional isomer with the carboxamide group at the 4-position.

Uniqueness

    Structural Features: The specific positioning of the carboxamide group and the tert-butyl group on the pyrazole ring provides unique steric and electronic properties.

    Reactivity: The compound’s reactivity profile, particularly in substitution and oxidation reactions, distinguishes it from its isomers and analogs.

This detailed overview provides a comprehensive understanding of N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-6-oxo-1H-pyridine-2-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

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